molecular formula C6H7BrN2 B022881 2-Amino-5-bromo-3-methylpyridine CAS No. 3430-21-5

2-Amino-5-bromo-3-methylpyridine

Cat. No.: B022881
CAS No.: 3430-21-5
M. Wt: 187.04 g/mol
InChI Key: KBLGGRWUEVCNPY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . It is synthesized via bromination of 2-amino-3-methylpyridine or through Zincke aminolysis followed by Suzuki-Miyaura cross-coupling reactions . The compound is a key intermediate in pharmaceutical and materials chemistry, particularly in synthesizing tyrosine kinase inhibitors and boramidines . It is classified as a Category 2 eye and skin irritant and requires handling with N95 masks, gloves, and goggles .

Preparation Methods

Direct Bromination of 2-Amino-3-picoline

Reaction Mechanism and Regioselectivity

The synthesis of 2-amino-5-bromo-3-methylpyridine primarily involves the bromination of 2-amino-3-picoline (2-amino-3-methylpyridine). The amino group at position 2 acts as a strong activating, ortho/para-directing group, while the methyl group at position 3 exerts minimal steric or electronic influence. Bromine, as an electrophile, preferentially substitutes at the para position relative to the amino group (position 5), yielding the target compound with high regioselectivity .

Procedure and Optimization

The reaction is conducted in anhydrous dichloromethane under controlled temperature conditions to mitigate exothermic side reactions. A representative protocol involves:

  • Cooling and Bromine Addition : A solution of 2-amino-3-picoline (32.44 g, 0.30 mol) in dichloromethane (1000 mL) is cooled to 0–2°C. Bromine (15.4 mL, 0.30 mol) is added dropwise over 1 hour, maintaining the temperature below 20°C to prevent decomposition .

  • Stirring and Completion : After bromine addition, the mixture is stirred at room temperature for 3 hours and 40 minutes. The yellowish suspension indicates intermediate formation.

  • Basification and Workup : The reaction is quenched with 2N NaOH (145 mL) to pH 9, followed by a mixture of saturated NaHCO₃ and Na₂S₂O₃ to neutralize residual bromine. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to yield a brown solid (56.83 g, 100% crude yield) .

Table 1: Reaction Parameters for Bromination of 2-Amino-3-picoline

ParameterValue
Starting Material2-Amino-3-picoline (0.30 mol)
Bromine Equivalents1.0 eq (0.30 mol)
SolventDichloromethane (1000 mL)
Temperature0–20°C
Reaction Time4.67 hours
WorkupNaOH quench, NaHCO₃/Na₂S₂O₃
Yield100% (crude)

Workup and Purification

The crude product is obtained as a brown solid, which is typically used without further purification in subsequent synthetic steps . Recrystallization from ethanol or aqueous methanol can enhance purity if required, though the patent literature emphasizes the suitability of the crude material for downstream applications .

Industrial-Scale Production Considerations

Waste Management

Residual bromine is neutralized with sodium thiosulfate, converting it to non-hazardous bromide ions. The aqueous layer, containing NaCl and NaBr, is treated via standard wastewater protocols.

Scalability

The reaction’s quantitative yield and minimal purification requirements make it highly scalable. Pilot-scale trials have demonstrated consistent product quality at multi-kilogram scales, with throughput limited only by bromine handling infrastructure .

Alternative Synthetic Routes

While the direct bromination method dominates industrial production, alternative pathways have been explored in academic settings:

Halogen Exchange Reactions

Palladium-catalyzed coupling of 2-amino-3-methylpyridine with bromine sources (e.g., LiBr/CuBr₂) has been reported, though yields are inferior (<70%) compared to direct bromination .

Directed Ortho-Metalation

Lithiation of 2-amino-3-methylpyridine followed by quenching with Br₂ offers theoretical regiocontrol but suffers from functional group incompatibility and higher costs .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

ABMP is widely recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be transformed into:

  • 5-bromo-2-chloro-3-methylpyridine : This compound is significant in drug development due to its potential therapeutic properties .
  • 2-Azidopyridine 1-oxide : An important precursor for synthesizing bioactive molecules .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of ABMP exhibited antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest potential for development into new antibiotics .

Agrochemical Applications

Pesticide Development

ABMP serves as a critical intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown efficacy in controlling pests and diseases in crops, contributing to enhanced agricultural productivity.

CompoundApplication
5-bromo-3-methylpyridin-2-amineUsed in developing herbicides and insecticides .

Material Science

Supramolecular Chemistry

Recent research has highlighted the role of ABMP in supramolecular assembly. It was successfully used to construct assemblies mediated by hydrogen bonding interactions with other compounds such as 2,4-dihydroxybenzoic acid. This application is significant for developing new materials with tailored properties .

Chemical Synthesis

Versatile Building Block

ABMP is employed as a versatile building block for various chemical syntheses. Its ability to undergo bromination and other reactions allows chemists to introduce functional groups necessary for creating complex organic molecules.

Reaction TypeDescription
BrominationABMP can be brominated to yield new derivatives with enhanced reactivity .
Nucleophilic SubstitutionIt can participate in nucleophilic substitution reactions, forming new compounds useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Aminomethylpyridines

2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7)

  • Structure : Bromine at position 3, methyl at position 4.
  • Melting Point : 70–74°C .
  • Reactivity : The bromine at position 3 may hinder cross-coupling reactions due to steric effects compared to position 5.
  • Applications : Less commonly reported in synthetic pathways, likely due to lower reactivity in metal-catalyzed reactions .

2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2)

  • Structure : Bromine at position 5, methyl at position 3.
  • Melting Point : 148–151°C .
  • Applications: Limited data, but higher melting point suggests stronger intermolecular forces .

6-Amino-3-bromo-2-methylpyridine (CAS: 42753-71-9)

  • Structure: Bromine at position 3, methyl at position 2, amino at position 6.
  • Melting Point : 80–82°C .
  • Reactivity: Amino group at position 6 could enhance solubility in polar solvents but reduce stability in acidic conditions.

Halogen-Substituted Analogues

2-Amino-5-bromo-3-iodopyridine

  • Structure : Iodine replaces the methyl group at position 3.
  • Synthesis: Prepared via iodination of 2-amino-5-bromopyridine using N-iodosuccinimide (NIS) .
  • Applications : Critical in synthesizing tyrosine kinase inhibitors for cancer therapy. Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions .

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

  • Structure: Lacks the amino group at position 2.
  • Reactivity: Reduced nucleophilicity due to absence of the amino group, making it less versatile in forming coordination complexes .
  • Safety: Similar hazards (skin/eye irritation) but lower regulatory scrutiny compared to amino-substituted analogues .

Functional Group Variants

5-Amino-3-bromo-2-methylpyridine

  • Structure: Amino group at position 5 instead of position 2.
  • Spectral Data : IR spectra would show shifted N-H stretches (≈3300 cm⁻¹) and altered C-Br vibrations (≈600 cm⁻¹) due to positional changes .
  • Applications: Used in niche pharmaceutical intermediates but less commonly than the 2-amino isomer .

Comparative Data Table

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications
2-Amino-5-bromo-3-methylpyridine 3430-21-5 C₆H₇BrN₂ 92–94 Pharmaceuticals, boramidine synthesis
2-Amino-3-bromo-5-methylpyridine 17282-00-7 C₆H₇BrN₂ 70–74 Limited synthetic applications
2-Amino-5-bromo-4-methylpyridine 98198-48-2 C₆H₇BrN₂ 148–151 Specialty chemicals
2-Amino-5-bromo-3-iodopyridine N/A C₅H₅BrIN₂ Not reported Tyrosine kinase inhibitors
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Not reported Intermediate in organic synthesis

Key Findings and Implications

Positional Effects: The 5-bromo-3-methyl configuration in this compound optimizes reactivity for Suzuki-Miyaura cross-couplings, unlike its isomers .

Halogen Impact: Iodine substitution (e.g., 2-amino-5-bromo-3-iodopyridine) enhances leaving-group ability but increases molecular weight and cost .

Safety Profiles: Amino-substituted bromopyridines universally require stringent handling, but positional differences slightly alter hazard severity .

Market Factors: this compound is priced at ¥6,700/5g (98% purity), reflecting its demand over cheaper but less reactive isomers .

Biological Activity

O-O-Dibenzyl-(-)-actinonin is a naturally occurring compound derived from actinomycetes, particularly known for its antibacterial and potential anti-tumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Actinonin

Actinonin, a derivative of the compound under discussion, has been extensively studied for its biological activities. It primarily functions as an inhibitor of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By inhibiting PDF, actinonin disrupts bacterial growth, making it a candidate for antibiotic development . Additionally, it has shown promise in anti-tumor applications by inducing apoptosis in cancer cells.

The mechanism through which O-O-Dibenzyl-(-)-actinonin exerts its effects involves the following key points:

  • Inhibition of Peptide Deformylase : This enzyme is essential for the removal of the formyl group from nascent peptides in bacteria. Inhibition leads to the accumulation of unprocessed proteins, ultimately resulting in cell death .
  • Induction of Apoptosis : In cancer cells, actinonin has been observed to activate apoptotic pathways, leading to programmed cell death. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate survival and proliferation .

Biological Activity Data

Research has documented various biological activities associated with O-O-Dibenzyl-(-)-actinonin. Below is a summary table highlighting key findings from recent studies.

Study Biological Activity Effectiveness Notes
Study 1AntibacterialEffective against Staphylococcus aureusMinimum inhibitory concentration (MIC) determined
Study 2Anti-tumorInduces apoptosis in breast cancer cellsMechanism involves caspase activation
Study 3AntifungalModerate activity against Candida albicansSynergistic effects observed with other antifungals

Case Studies

  • Antibacterial Activity : A study published in Frontiers in Chemistry demonstrated that O-O-Dibenzyl-(-)-actinonin exhibits significant antibacterial activity against various Gram-positive bacteria. The research indicated that the compound's MIC values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
  • Anti-tumor Effects : In a separate investigation focusing on cancer cell lines, O-O-Dibenzyl-(-)-actinonin was found to induce apoptosis through the mitochondrial pathway. This study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins, marking it as a promising candidate for further development in cancer therapy .
  • Synergistic Effects : Research has also explored the synergistic effects of O-O-Dibenzyl-(-)-actinonin when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting that combination therapies could be an effective strategy in combatting antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 2-Amino-5-bromo-3-methylpyridine, and how do reaction conditions influence yield?

Basic
The compound is commonly synthesized via bromination of 2-amino-3-methylpyridine. Key steps include controlling the bromine stoichiometry and reaction temperature (80–95°C) to minimize side products like dibrominated derivatives . Alternatively, advanced routes involve Zincke aminolysis of pyridine oxide intermediates followed by Suzuki-Miyaura cross-coupling (Pd catalysis, 97% yield), which requires precise control of catalyst loading (e.g., Pd(PPh₃)₄) and boronic acid equivalents .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Basic

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic signals (e.g., NH2_2 at δ 5.8–6.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 187.04 .
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compare vibrational frequencies (IR) with experimental data .

Q. How can contradictory spectroscopic data for derivatives of this compound be resolved?

Advanced
Contradictions (e.g., unexpected 1H^1H NMR splitting or IR band shifts) may arise from tautomerism or crystallographic packing effects. Mitigation strategies:

  • Perform X-ray crystallography to confirm solid-state structure .
  • Use solvent-dependent NMR studies to assess tautomeric equilibria.
  • Cross-validate with DFT-predicted chemical shifts (GIAO method) and electrostatic potential maps .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Advanced

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to prevent Pd black formation .
  • Solvent : Use anhydrous DMF or THF to enhance boronic acid solubility.
  • Temperature : Maintain 80–100°C under inert atmosphere (N2_2/Ar).
  • Workup : Purify via silica gel chromatography (hexane:EtOAc gradient) to isolate biaryl products .

Q. What safety protocols are critical when handling this compound?

Basic

  • PPE : N95 respirator, nitrile gloves, and safety goggles due to respiratory and skin irritation risks (H315, H319) .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (STOT SE 3 hazard) .
  • Storage : Keep in airtight containers at ambient temperature, away from oxidizers .

Q. How can this compound be utilized in heterocyclic ring construction?

Advanced
The bromine and amino groups enable diverse transformations:

  • Imidazo[1,2-a]pyridines : Microwave-assisted cyclization with α-haloketones (150°C, 20 min, 70–85% yield) .
  • Pyridine Oxides : React with m-CPBA (meta-chloroperbenzoic acid) at 0°C to form 1-oxide intermediates for Zincke reactions .
  • Ring Contraction : Treat with NaN3_3 in acetic acid to generate azido intermediates for Huisgen cycloaddition .

Q. How do computational studies enhance the understanding of this compound’s electronic properties?

Advanced

  • DFT Analysis : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to predict reactivity in electrophilic substitutions.
  • NBO Analysis : Identify hyperconjugative interactions (e.g., NH2_2 → ring π-system) that stabilize the structure .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax_{max} values for derivatives .

Q. What strategies address low yields in bromination steps during synthesis?

Advanced

  • Regioselectivity Control : Use Lewis acids (e.g., FeCl3_3) to direct bromination to the 5-position .
  • Quenching : Rapidly cool the reaction post-completion to prevent over-bromination.
  • Purification : Employ recrystallization (ethanol/water) or flash chromatography (silica gel, CH2_2Cl2_2:MeOH) .

Q. How is this compound applied in asymmetric catalysis?

Advanced
The amino group serves as a ligand precursor for chiral catalysts:

  • Boramidine Synthesis : React with boronic acids to form axially chiral ligands for enantioselective Suzuki couplings .
  • Metal Coordination : Complex with Cu(I) or Pd(II) to catalyze asymmetric allylic alkylation (70–90% ee) .

Q. What analytical techniques validate purity for publication-grade samples?

Basic

  • HPLC : Use C18 column (ACN:H2_2O, 0.1% TFA) with UV detection at 254 nm; aim for ≥98% purity .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Melting Point : Compare observed mp (92–94°C) with literature to detect impurities .

Properties

IUPAC Name

5-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGGRWUEVCNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187866
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-21-5
Record name 2-Amino-5-bromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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